Home > Products > Screening Compounds P93726 > N-(2-methylpropyl)-2-{[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide
N-(2-methylpropyl)-2-{[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide -

N-(2-methylpropyl)-2-{[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide

Catalog Number: EVT-4205584
CAS Number:
Molecular Formula: C25H26N4O6S
Molecular Weight: 510.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

DEGA (N-(2,6-dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide)

Compound Description: DEGA is a diethylglycineamide analog of the anticonvulsant drug LY201116. It acts as a prodrug that is metabolized in mice through consecutive N-deethylations to form MEGA (monoethylglycineamide analog) and GA (glycineamide analog), both of which are further hydrolyzed to LY201116 . All these compounds, including DEGA, exhibit anticonvulsant activity by inhibiting maximal electroshock-induced seizures (MES) in mice .

MEGA (Monoethylglycineamide Analog of LY201116)

Compound Description: MEGA is a metabolite of DEGA formed by N-deethylation in mice . It is further metabolized to GA and ultimately to LY201116. MEGA demonstrates anticonvulsant activity against MES-induced seizures in mice, likely through its conversion to the more potent LY201116 .

GA (Glycineamide Analog of LY201116)

Compound Description: GA is a metabolite of both DEGA and MEGA formed through N-deethylation . GA is subsequently hydrolyzed to LY201116, the active anticonvulsant agent. Notably, GA's metabolism to LY201116 is not affected by the acylamidase inhibitor bis-(p-nitrophenyl) phosphate (BNPP), unlike DEGA and MEGA, suggesting a different metabolic pathway for GA .

LY201116 (4-amino-N-(2,6-dimethylphenyl)benzamide)

Compound Description: LY201116 is a potent anticonvulsant drug that acts as the active metabolite of DEGA, MEGA, and GA . It effectively inhibits MES-induced seizures in mice and is further metabolized to the N-acetyl metabolite, NAC, which can be deacetylated back to LY201116 .

(3-trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]benzamide (AN-024)

Compound Description: This compound, also known as AN-024, represents a complex benzamide derivative. Its synthesis involves multiple steps starting from 4-methyl-2-nitro-aniline and includes various intermediates like (3-trifluoromethylsulfonyl)-N-[4-methyl-3-nitrophenyl]-benzamide, (3-trifluoromethylsulfonyl)-N-[3-amino-4-methylphenyl]-benzamide, and (3-trifluoromethylsulfonyl)-N-[3-guanidino-4-methylphenyl]-benzamide .

5-Chloro-2-hydroxy-N-[(2S)- 4-(methylsulfanyl)-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (3e)

Compound Description: This compound, designated as 3e, belongs to a series of salicylanilide-based peptidomimetics. It displays broad-spectrum antimicrobial activity against various bacterial species, including Staphylococcus aureus, Enterococcus faecalis, methicillin-resistant S. aureus (MRSA), and vancomycin-resistant E. faecalis . It also exhibits activity against Mycobacterium tuberculosis and Mycobacterium smegmatis .

5-Chloro-2-hydroxy-N-[(2S)-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino)pentan-2-yl)benzamide (3f)

Compound Description: Compound 3f is another salicylanilide-based peptidomimetic with broad-spectrum antimicrobial activity against various bacterial species, including Staphylococcus aureus, Enterococcus faecalis, MRSA, and vancomycin-resistant E. faecalis. It is also active against Mycobacterium tuberculosis and Mycobacterium smegmatis .

4-[[2-[(Z)-N’-hydroxycarbamimidoyl]-4-pyridyl]methylamino]benzamide

Compound Description: This compound emerged as a potential acetylcholinesterase inhibitor identified through a molecular docking study using the FlexX program. It was selected from the ZINC database and exhibited a favorable binding affinity to the human acetylcholinesterase enzyme, suggesting its potential as a lead compound for the development of anti-Alzheimer's disease drugs .

N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methyleneamino]isonicotinamide

Compound Description: This compound was identified as another potential acetylcholinesterase inhibitor through molecular docking studies. It demonstrated a strong binding affinity to human acetylcholinesterase, suggesting its potential as a lead compound for anti-Alzheimer's drugs .

4-(4-fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5)

Compound Description: PPA5 belongs to a series of phenylpyrimidine derivatives investigated for their radiosensitizing effects on human lung cancer cells. It exhibited significant cytotoxicity and caused cell cycle arrest at the G2/M phase .

4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)-3-methoxy-N-methyl-benzamide (PPA13)

Compound Description: PPA13 is another phenylpyrimidine derivative with significant cytotoxicity and cell cycle arrest activity at the G2/M phase in human lung cancer cells .

4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA14)

Compound Description: PPA14 is a phenylpyrimidine derivative that exhibited cytotoxicity and cell cycle arrest activity. Combined with radiation, it significantly reduced clonogenic survival in human lung cancer cells .

4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA15)

Compound Description: PPA15 is a phenylpyrimidine derivative that demonstrated potent radiosensitizing effects in human lung cancer cells. It significantly increased the sub-G1 cell population (indicative of apoptosis), elevated cyclin B1 levels, and enhanced phosphorylation of cyclin-dependent kinase 1 (CDK1) . It inhibited multiple CDKs involved in cell cycle regulation, suggesting potential as a pan-CDK inhibitor. Combined with radiation, PPA15 significantly reduced clonogenic survival and suppressed tumor growth in mice .

4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)-N-methylbenzamide (PPA17)

Compound Description: PPA17 is a phenylpyrimidine derivative that exhibited over 50% inhibition of cell viability in human lung cancer cells and induced cell cycle arrest at the G2/M phase .

N-(3-isobutyl-9,10-dimethoxy-1,2,3,4,6,7-hexahydro-11bH-benzo [a]quinolizin-2-yl)-4-[(4-azido-2-nitrophenyl)amino]butanamide ([3H]TBA)

Compound Description: [3H]TBA is an azido derivative of tetrabenazine, a specific inhibitor of the monoamine carrier in chromaffin granule membranes. It was used as a photoaffinity label to study the binding sites of tetrabenazine. [3H]TBA binds reversibly to chromaffin granule membranes in the dark, and upon irradiation, it covalently binds to the monoamine carrier, leading to a decrease in dihydrotetrabenazine binding sites .

N-(phenylsulfonamidophenyl)benzamide Derivatives

Compound Description: These compounds are a series of benzamide derivatives designed and synthesized as potential inhibitors of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids. These compounds were synthesized from 4-fluoro-3-nitroaniline and 2-amino-5-nitrobenzonitrile. Preliminary bioassays indicated that some of these derivatives exhibited in vitro and in vivo herbicidal activity by inhibiting AHAS and plant growth .

N-{[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide Derivatives

Compound Description: This series of benzamide derivatives also targets AHAS for potential herbicidal activity. They were designed and synthesized using similar starting materials as the N-(phenylsulfonamidophenyl)benzamide derivatives. Some of these compounds showed in vitro and in vivo bioactivity, inhibiting AHAS and plant growth .

N10-propargyl-5,8-dideazafolic Acid Oligo(L-gamma-glutamyl) Conjugates

Compound Description: These compounds are a series of quinazoline antifolates designed to inhibit thymidylate synthase, a key enzyme in DNA synthesis. The conjugates contain two, three, four, or five L-glutamic acid residues linked to N10-propargyl-5,8-dideazafolic acid. These conjugates exhibited significantly higher inhibitory activity against human thymidylate synthase compared to the parent compound, with the pentaglutamate conjugate showing the highest potency .

1-(N-Antipyrinylglycyl)-3-arylideneamino)-2-thiobarbituric Acids (III)

Compound Description: These compounds were synthesized from 1-arylidene-4-(N-antipyrinyl glycyl)-3-thiosemicarbazones, which were derived from 4-aminoantipyrine. These compounds were further converted into 1-(N-antipyrinylglycyl)-3-[(3'-chloro-4-aryl)azitidinyl]-2-thiobarbituric acids. Some of these compounds exhibited antidepressant activity comparable to or better than imipramine .

N-(antipyrinylcarbamoyl) Substituted Alkyl Benzamides (V)

Compound Description: These compounds were synthesized by treating 4-aminoantipyrine with different N-protected amino acids in the presence of N,N'-dicyclohexylcarbodiimide. Debenzoylation of these compounds yielded 2-(amino-N-antipyrinyl) substituted acetamides. Some of these compounds also showed antidepressant activity with reduced toxicity compared to imipramine .

Properties

Product Name

N-(2-methylpropyl)-2-{[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide

IUPAC Name

2-[[2-[N-(benzenesulfonyl)-4-nitroanilino]acetyl]amino]-N-(2-methylpropyl)benzamide

Molecular Formula

C25H26N4O6S

Molecular Weight

510.6 g/mol

InChI

InChI=1S/C25H26N4O6S/c1-18(2)16-26-25(31)22-10-6-7-11-23(22)27-24(30)17-28(19-12-14-20(15-13-19)29(32)33)36(34,35)21-8-4-3-5-9-21/h3-15,18H,16-17H2,1-2H3,(H,26,31)(H,27,30)

InChI Key

GTCYUMMVDIFMDO-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.